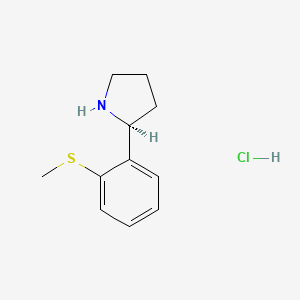

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a methylthio group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 2-bromo-1-(methylthio)benzene.

Nucleophilic Substitution: The (S)-pyrrolidine undergoes nucleophilic substitution with 2-bromo-1-(methylthio)benzene in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the desired pyrrolidine derivative.

Hydrochloride Formation: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding phenylpyrrolidine derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Phenylpyrrolidine derivative.

Substitution: Nitro-substituted or halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

Modulation of Gene Expression: Influencing the expression of genes involved in various biological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

2-(2-(Methylthio)phenyl)pyrrolidine: The non-chiral form of the compound, lacking the specific stereochemistry.

2-(2-(Methylthio)phenyl)pyrrolidine hydrobromide: A similar compound with a different counterion (hydrobromide instead of hydrochloride).

Uniqueness

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activity compared to its enantiomer or non-chiral form

Biologische Aktivität

(S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H15ClN2S

- Molecular Weight : 232.76 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-(methylthio)phenylacetic acid with pyrrolidine under acidic conditions. The final product is obtained as a hydrochloride salt to enhance solubility.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study assessed various derivatives for their ability to inhibit bacterial growth, revealing that modifications in the methylthio group can enhance efficacy against Gram-positive bacteria.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of pyrrolidine derivatives. For instance, certain compounds within this class have shown effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with IC50 values ranging from 5 to 28 μM . While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.

Neuropharmacological Effects

Pyrrolidine derivatives are also being studied for their neuropharmacological effects. The compound's interaction with serotonin receptors has been noted, with implications for anxiety and depression treatment. Preliminary studies suggest that it may act as a partial agonist at the 5-HT1A receptor, which is crucial in mood regulation .

The mechanism through which this compound exerts its biological effects likely involves modulation of neurotransmitter systems and direct interaction with viral replication mechanisms. Its ability to bind selectively to various receptors can lead to downstream effects that alter cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of methylthio-substituted pyrrolidines demonstrated enhanced activity against Staphylococcus aureus when compared to non-substituted analogs. The presence of the methylthio group was critical for this enhanced activity.

- Neuropharmacological Research : Another investigation focused on the behavioral effects of pyrrolidine derivatives in animal models showed that certain compounds reduced anxiety-like behaviors, suggesting a role in modulating serotonin pathways .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H15ClN2S |

| Molecular Weight | 232.76 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Antiviral Activity | IC50: 5–28 μM (related compounds) |

| Neuropharmacological Effects | Potential partial agonist at 5-HT1A receptor |

Eigenschaften

IUPAC Name |

(2S)-2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADRPOCZVUWDGS-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1[C@@H]2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.